4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid

scaffold differentiation positional isomerism target selectivity

4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid (CAS 90033-85-5) is a 2-phenyl-4-quinolone derivative bearing a free carboxylic acid at the 6-position of the quinoline ring. It belongs to the 4-oxo-1,4-dihydroquinoline family, a privileged scaffold in medicinal chemistry that has yielded clinically validated agents targeting dihydroorotate dehydrogenase (DHODH), HIV integrase, and β-tubulin.

Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
CAS No. 90033-85-5
Cat. No. B3058553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid
CAS90033-85-5
Molecular FormulaC16H11NO3
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O
InChIInChI=1S/C16H11NO3/c18-15-9-14(10-4-2-1-3-5-10)17-13-7-6-11(16(19)20)8-12(13)15/h1-9H,(H,17,18)(H,19,20)
InChIKeyMDNVIERJIAHIIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid (CAS 90033-85-5): Procurement-Relevant Physicochemical and Structural Profile


4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid (CAS 90033-85-5) is a 2-phenyl-4-quinolone derivative bearing a free carboxylic acid at the 6-position of the quinoline ring [1]. It belongs to the 4-oxo-1,4-dihydroquinoline family, a privileged scaffold in medicinal chemistry that has yielded clinically validated agents targeting dihydroorotate dehydrogenase (DHODH), HIV integrase, and β-tubulin [2][3]. The compound has a molecular formula of C₁₆H₁₁NO₃, a molecular weight of 265.26 g/mol, a computed XLogP of 2.7, and a topological polar surface area (TPSA) of 66.4 Ų, with 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. It is commercially available from multiple suppliers at purities of 95–98% [4].

Why 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid Cannot Be Interchanged with Positional Isomers or Close Analogs


Within the 2-phenyl-4-oxoquinoline carboxylic acid family, the position of the carboxylic acid substituent dictates both the compound's target engagement profile and its physicochemical drug-likeness parameters. The 6-carboxylic acid isomer (target compound) differs fundamentally from the 4-carboxylic acid series—which includes the DHODH inhibitor brequinar (IC₅₀ = 5.2 nM for human DHODH ) and the analgesic cinchophen—and from the 3-carboxylic acid series that forms the core of fluoroquinolone antibiotics [1]. Even subtle positional shifts (e.g., 6-COOH vs. 8-COOH) can alter hydrogen-bonding geometry at the target binding site despite identical computed logP and TPSA values [2]. Furthermore, the free carboxylic acid (target compound) is not functionally interchangeable with its ethyl ester analog AS1712, a published antimitotic lead compound, as the ester serves as a prodrug-like modification that alters both solubility and cellular permeability [3]. Generic substitution among these analogs without experimental verification of target engagement and selectivity is therefore scientifically unsound.

Quantitative Differentiation Evidence for 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid (CAS 90033-85-5) vs. Closest Comparators


Carboxylic Acid Position (C6 vs. C4): Distinct Pharmacological Scaffold Lineage

The target compound places the carboxylic acid at the 6-position of the 4-oxoquinoline core. In contrast, the 4-carboxylic acid positional series—exemplified by cinchophen (2-phenylquinoline-4-carboxylic acid) and brequinar (6-fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid)—represents a distinct pharmacological lineage . The 4-COOH series is associated with DHODH inhibition (brequinar, human IC₅₀ = 5.2 nM) and analgesic/uricosuric activity (cinchophen), while the 6-COOH series, through its ethyl ester analog AS1712, has been identified as a colchicine-site β-tubulin inhibitor active against drug-resistant cancer cell lines including H1975 (IC₅₀ = 12.88 µg/mL), H1650 (IC₅₀ = 22.52 µg/mL), and A549 (IC₅₀ = 71.74 µg/mL) [1][2]. The carboxylic acid position determines which biological targets are accessible to the scaffold.

scaffold differentiation positional isomerism target selectivity

Free Carboxylic Acid vs. Ethyl Ester (AS1712): Differentiated Physicochemical and Synthetic Utility

The target compound bears a free carboxylic acid (COOH), while its closest biologically characterized analog AS1712 is the ethyl ester (COOEt) [1]. This functional group difference produces measurable changes in drug-likeness parameters: the free acid contributes an additional hydrogen bond donor (HBD count = 2 vs. 1 for the ester) and a lower computed logP (XLogP = 2.7 for the free acid; the ethyl ester has an additional –CH₂CH₃ group that increases lipophilicity by approximately 0.5–1.0 log units) [2]. The free acid is the direct hydrolysis product of AS1712 and serves as its key synthetic precursor via saponification of the ethyl ester . In the published SAR study, the free carboxylic acid at position 6 was identified as the optimal substitution for maintaining β-tubulin binding affinity among analogs explored [1].

free acid vs. ester synthetic intermediate drug-likeness parameters

6-COOH vs. 8-COOH Positional Isomer: Commercial Availability and Purity Differentiation

The 6-carboxylic acid isomer (CAS 90033-85-5) and the 8-carboxylic acid isomer (CAS 90034-64-3) share identical molecular formula (C₁₆H₁₁NO₃), molecular weight (265.26 g/mol), and computed physicochemical properties (XLogP = 2.7, TPSA = 66.4 Ų for both) [1][2]. Despite these computational similarities, the two positional isomers exhibit differentiated commercial availability and pricing. The 6-COOH isomer is available from multiple suppliers including Enamine (95% purity, 100 mg at $342 to 10 g at $4,237), A2B Chem (95% purity), and Leyan (98% purity) [3]. The 8-COOH isomer is listed at 97% purity from Chemenu . The 6-COOH isomer has broader multi-supplier availability and a higher reported maximum purity grade (98% vs. 97%), which is relevant for procurement decisions requiring validated purity specifications.

positional isomer purity comparison commercial availability

3-Unsubstituted Scaffold vs. 3-Methyl Analog: Steric and Synthetic Accessibility Differentiation

The target compound is unsubstituted at the 3-position of the quinolone ring, distinguishing it from the 3-methyl analog (CAS 90033-93-5; 3-methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid) . The absence of a methyl group at C3 results in a less sterically hindered scaffold (complexity score: 437 vs. 476), a lower molecular weight (265.26 vs. 279.3 g/mol), and leaves the 3-position available as a derivatization handle for further chemical modification . In the broader 2-phenyl-4-quinolone SAR landscape, the 3-unsubstituted scaffold has been employed as the core for antimitotic agents (e.g., AS1712 series, 2-phenyl-4-quinolone with IC₅₀ values of 0.85–3.32 µM across PC-3, Hep3B, HepG2, and A549 cancer cell lines) [1]. The 3-methyl substitution, as found in brequinar analogs, directs the scaffold toward DHODH inhibition, representing a different target engagement profile [2].

3-unsubstituted steric profile derivatization handle

Physicochemical Differentiation from Cinchophen: Enhanced Polarity and Hydrogen Bonding Capacity

A direct physicochemical comparison between the target compound (6-COOH, 4-oxo) and cinchophen (2-phenylquinoline-4-carboxylic acid; 4-COOH, no 4-oxo group) reveals substantial differences in polarity and hydrogen bonding capacity that impact drug-likeness and formulation behavior [1][2]. The target compound has a TPSA of 66.4 Ų versus 50.19 Ų for cinchophen, a difference of +16.2 Ų (+32%) attributable to the additional ketone oxygen at C4 and the repositioned carboxylic acid [1][2]. The 4-oxo group also increases the hydrogen bond acceptor count (HBA = 4 vs. 3) and hydrogen bond donor count (HBD = 2 vs. 1) relative to cinchophen [1]. The lower computed logP (XLogP = 2.7 vs. logP ≈ 3.6–4.0 for cinchophen) indicates approximately 8- to 20-fold lower predicted octanol-water partition coefficient, translating to higher aqueous solubility and lower membrane permeability for the target compound [1].

drug-likeness TPSA comparison hydrogen bonding

GHS Safety Profile: Documented Irritant Classification with No Acute Toxicity Warnings

The target compound carries a defined GHS hazard classification based on ECHA C&L notifications: H315 (Skin Irrit. 2, 100% of notifying companies), H319 (Eye Irrit. 2A, 100%), and H335 (STOT SE 3, 100%), with the signal word 'Warning' [1]. This irritant profile is consistent with the carboxylic acid functionality and informs laboratory handling protocols. Notably, no acute oral toxicity, genotoxicity, or environmental hazard classifications are reported in the ECHA summary, distinguishing it from certain quinolone analogs that carry more severe hazard statements [1]. The compound is explicitly labeled for research use only and not for human or veterinary use [2].

safety profile GHS classification laboratory handling

Optimal Research and Procurement Application Scenarios for 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid (CAS 90033-85-5)


Medicinal Chemistry: β-Tubulin Colchicine-Site Targeted Library Synthesis

As the free carboxylic acid precursor to AS1712—a validated β-tubulin colchicine-site inhibitor with demonstrated activity against drug-resistant NSCLC cell lines (H1975 IC₅₀ = 12.88 µg/mL) —this compound is the optimal starting material for synthesizing amide, ester, and heterocyclic derivatives for SAR exploration around the 6-position. The 3-unsubstituted scaffold provides an additional derivatization handle (C3) that is not available in the 3-methyl analog, enabling systematic exploration of both the C3 and C6 vectors . Procurement of the 98% purity grade (Leyan) is recommended for library synthesis to minimize purification burden .

Biochemical Assay Development: DHODH Inhibitor Screening with Defined Scaffold Selectivity

The 6-COOH positional isomer provides a structurally distinct scaffold from the well-characterized 4-COOH DHODH inhibitor series (brequinar, human DHODH IC₅₀ = 5.2 nM) . Researchers developing DHODH assays can use this compound as a positional isomer control to assess whether observed inhibitory activity is specific to the 4-COOH pharmacophore or extends to alternative carboxylic acid placements. The compound's higher TPSA (66.4 vs. 50.19 Ų for cinchophen) and additional hydrogen bond donor predict differential binding kinetics that can serve as a specificity benchmark .

Chemical Biology: Tool Compound for Investigating Carboxylic Acid Position Effects on Target Engagement

The 6-COOH isomer, alongside its 8-COOH positional isomer (CAS 90034-64-3) and the 4-COOH cinchophen scaffold, forms a matched positional isomer set with identical molecular formula and computed logP/TPSA but distinct carboxylate geometry . This set can be deployed in chemical biology studies to deconvolute whether a biological phenotype is driven by the specific spatial presentation of the carboxylate pharmacophore rather than bulk physicochemical properties. The broader multi-supplier availability of the 6-COOH isomer facilitates procurement of gram-scale quantities for such comparative studies .

Process Chemistry: Hydrolysis Precursor for AS1712 and Related Ester Prodrugs

The target compound is directly accessible via saponification of its ethyl ester (AS1712) using 10 equivalents of NaOH in ethanol—an established synthetic route that also positions the free acid as a purification intermediate . For process chemistry groups scaling up AS1712 or related 6-substituted ester analogs, procurement of the pre-formed free acid enables: (a) use as an analytical reference standard for hydrolysis reaction monitoring, (b) direct salt screening for improved solubility formulations, and (c) bypass of the saponification step when the free acid is the desired final form . The compound's GHS irritant-only classification simplifies pilot-scale handling relative to more hazardous quinolone intermediates .

Quote Request

Request a Quote for 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.